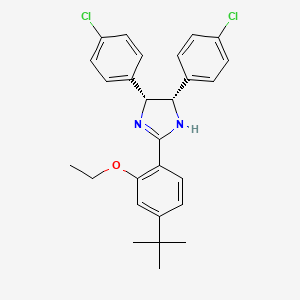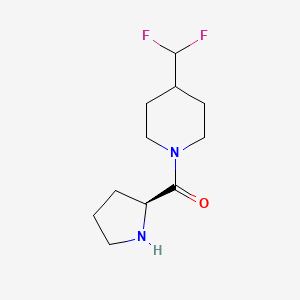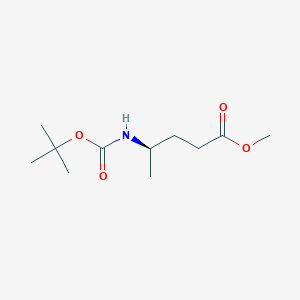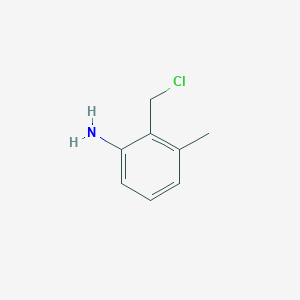![molecular formula C21H22N2O2 B13351313 2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)
2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide is a complex organic compound with a unique structure that combines a biphenyl moiety with a cyanocyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting with the preparation of the biphenyl and cyanocyclohexyl intermediates. The final step involves the acylation of the biphenyl intermediate with the cyanocyclohexyl acetamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can facilitate binding to hydrophobic pockets, while the cyanocyclohexyl group can interact with polar or charged residues . This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyanocyclohexaneacetic acid: Shares the cyanocyclohexyl group but lacks the biphenyl moiety.
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: Contains a biphenyl structure but different substituents.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide is unique due to its combination of a biphenyl moiety and a cyanocyclohexyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-(1-cyanocyclohexyl)-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H22N2O2/c22-16-21(13-5-2-6-14-21)23-20(24)15-25-19-11-9-18(10-12-19)17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2,(H,23,24) |
Clave InChI |
DNQHFBJWRBABRD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13351295.png)

![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13351303.png)


![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
